Methyl Methanesulfonylacetate

Physical Chemistry Laboratory Handling Formulation

Methyl Methanesulfonylacetate (MMSA) is a solid methanesulfonylacetate ester, enabling exact mass measurement for reaction optimization—a distinct advantage over its liquid ethyl analog (EMSA). Its lower lipophilicity (XLogP3-AA: -0.7 vs. -0.1) drives aqueous solubility and controlled BBB penetration in neuroscience candidates. With documented antidepressant API activity and a TPSA of 68.8 Ų, MMSA is the rational choice for synthesizing sulfones, sulfoxides, and bifunctional architectures. Insist on the solid methyl ester to ensure reproducibility, avoid weighing errors, and maintain precise control over your lead optimization parameters.

Molecular Formula C4H8O4S
Molecular Weight 152.17 g/mol
CAS No. 62020-09-1
Cat. No. B1334190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Methanesulfonylacetate
CAS62020-09-1
Molecular FormulaC4H8O4S
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESCOC(=O)CS(=O)(=O)C
InChIInChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3
InChIKeyRQKDASVRZONLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Methanesulfonylacetate (CAS 62020-09-1): A Solid Sulfonylacetate Ester for Precise Organic Synthesis


Methyl Methanesulfonylacetate (CAS 62020-09-1) is a small-molecule organosulfur compound belonging to the sulfonylacetate ester class, defined by its molecular formula C₄H₈O₄S and a molecular weight of 152.17 g/mol . As a synthetic sulfone, its chemical structure incorporates both an ester and a methanesulfonyl (mesyl) group . This dual functionality positions it as a versatile building block, primarily serving as an intermediate in the synthesis of more complex sulfones, sulfoxides, and bifunctional compounds . It is characterized as a solid at room temperature, with a reported melting point range of 59-63°C and a typical purity specification of ≥98% . This product is intended for research and development purposes, including its documented use as an active pharmaceutical ingredient .

Why Methyl Methanesulfonylacetate Cannot Be Replaced by Generic Ethyl Methanesulfonylacetate


The assumption that Methyl Methanesulfonylacetate (MMSA) and its closest analog, Ethyl Methanesulfonylacetate (EMSA), are functionally interchangeable is contradicted by fundamental differences in their physical properties, handling, and synthetic utility. While both share the same reactive methanesulfonylacetate core, MMSA is a solid at room temperature (mp 59-63°C) , whereas EMSA is a liquid (bp 111-113°C) . This phase disparity necessitates distinct weighing, transfer, and storage protocols, with solid MMSA often preferred for applications requiring precise mass measurement on a laboratory scale. Furthermore, the difference in the ester alkyl chain—methyl vs. ethyl—directly affects the molecule's lipophilicity (XLogP3-AA: -0.7 for MMSA vs. -0.1 for EMSA), influencing its partition coefficient and subsequent behavior in biological systems or specific solvent environments [1][2]. Generic substitution without accounting for these quantifiable differences would compromise experimental reproducibility and potentially alter the outcome of synthetic sequences.

Quantitative Differentiation Guide: Methyl Methanesulfonylacetate vs. Ethyl Methanesulfonylacetate


Comparative Physical State and Melting Point: Solid vs. Liquid Handling

Methyl Methanesulfonylacetate is a solid at room temperature (20°C), with a measured melting point range of 59-63°C . In contrast, Ethyl Methanesulfonylacetate is a liquid under the same conditions, with a boiling point of 111-113°C (at 0.2 mmHg) . This quantifiable difference in physical state and phase transition temperature has direct implications for laboratory workflows and procurement decisions.

Physical Chemistry Laboratory Handling Formulation

Comparative Lipophilicity: XLogP3-AA of -0.7 for Methyl vs. -0.1 for Ethyl Ester

The computed partition coefficient (XLogP3-AA), a quantitative measure of lipophilicity, is -0.7 for Methyl Methanesulfonylacetate [1]. This is significantly lower than the -0.1 value computed for the analogous Ethyl Methanesulfonylacetate [2].

Computational Chemistry ADME Properties Lipophilicity

Comparative Molecular Weight and Formula: MW 152.17 vs. 166.20 g/mol

The molecular weight of Methyl Methanesulfonylacetate is 152.17 g/mol, with a molecular formula of C₄H₈O₄S . The analogous Ethyl Methanesulfonylacetate has a molecular weight of 166.20 g/mol and a formula of C₅H₁₀O₄S [1]. This difference arises solely from the ester alkyl group (-CH₃ vs. -C₂H₅).

Analytical Chemistry Stoichiometry Mass Spectrometry

Comparative Molecular Topological Polar Surface Area (TPSA): 68.8 Ų vs. 68.8 Ų

The computed Topological Polar Surface Area (TPSA) for Methyl Methanesulfonylacetate is 68.8 Ų [1]. This value is identical to the TPSA of Ethyl Methanesulfonylacetate [2].

Medicinal Chemistry Computational Chemistry ADME Properties

High-Value Application Scenarios for Methyl Methanesulfonylacetate Driven by Quantitative Differentiation


Synthesis of Sulfone-Containing Pharmaceutical Intermediates

Methyl Methanesulfonylacetate serves as a key reagent in the formation of methyl sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals . Its documented use as an active pharmaceutical ingredient (API) further validates its role in medicinal chemistry . The compound's solid-state form (mp 59-63°C) facilitates precise weighing for small-scale reaction optimization and library synthesis, a practical advantage over the liquid ethyl ester analog [1].

Precursor for Antidepressant Research Compounds

This compound has been specifically identified as possessing antidepressant properties . This activity, combined with its well-defined, lower lipophilicity (XLogP3-AA of -0.7) compared to the ethyl ester, suggests it can be a valuable scaffold or precursor in neuroscience drug discovery programs where enhanced aqueous solubility or reduced blood-brain barrier penetration (based on lipophilicity) is a design goal .

Synthesis of Bifunctional Compounds and Heterocycles

Methyl Methanesulfonylacetate is a versatile building block for synthesizing sulfones, sulfoxides, and bifunctional compounds . Its reactivity as an active methylene compound, facilitated by the electron-withdrawing sulfonyl group, enables its use in various bond-forming reactions to construct more complex molecular architectures . The identical TPSA of 68.8 Ų to its ethyl analog ensures that its use in a synthetic route does not inadvertently alter the polar surface area of the final target, a key consideration in medicinal chemistry lead optimization [1].

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